molecular formula C11H19NO3 B567739 Tert-butyl 2-oxa-5-azaspiro[3.4]octane-5-carboxylate CAS No. 1245816-30-1

Tert-butyl 2-oxa-5-azaspiro[3.4]octane-5-carboxylate

Cat. No.: B567739
CAS No.: 1245816-30-1
M. Wt: 213.277
InChI Key: SDLALJACTHVVOO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-oxa-5-azaspiro[3.4]octane-5-carboxylate can be achieved through multiple routes. One common method involves the annulation of the cyclopentane ring and the four-membered ring . The reaction typically requires specific conditions such as low temperatures and the use of dry solvents to ensure the formation of the desired spirocyclic structure .

Industrial Production Methods

While detailed industrial production methods are not widely documented, the synthesis of spirocyclic compounds like this compound generally involves scalable reactions that can be optimized for large-scale production. This includes the use of efficient catalysts and reaction conditions that minimize by-products and maximize yield .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-oxa-5-azaspiro[3.4]octane-5-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the spirocyclic scaffold .

Mechanism of Action

The mechanism of action of tert-butyl 2-oxa-5-azaspiro[3.4]octane-5-carboxylate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into binding sites of enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Biological Activity

Tert-butyl 2-oxa-5-azaspiro[3.4]octane-5-carboxylate (CAS No. 1245816-30-1) is a compound of significant interest in medicinal chemistry due to its unique spirocyclic structure and potential biological activities. This article presents a detailed overview of its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C11H19NO3C_{11}H_{19}NO_3, with a molecular weight of approximately 213.27 g/mol. The structure features a spirocyclic framework, which contributes to its biological activity.

Antimicrobial Properties

Research indicates that compounds with spirocyclic structures often exhibit antimicrobial activity. A study focusing on similar azaspiro compounds demonstrated that they possess significant antibacterial properties against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The mechanism is thought to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Anticancer Activity

Preliminary studies suggest that this compound may have anticancer potential. In vitro assays have shown that this compound inhibits the proliferation of cancer cell lines, potentially through the induction of apoptosis and cell cycle arrest. The specific pathways involved are currently under investigation, but initial findings indicate modulation of signaling pathways related to cell survival and proliferation .

Neuroprotective Effects

Another area of research has explored the neuroprotective effects of spirocyclic compounds. This compound has been evaluated for its ability to protect neuronal cells from oxidative stress-induced damage. Studies suggest that it may enhance the expression of antioxidant enzymes, thereby reducing neuronal apoptosis in models of neurodegeneration .

Synthesis and Case Studies

The synthesis of this compound involves several steps, typically starting from readily available precursors through annulation strategies that create the spirocyclic structure. Three successful synthetic routes have been documented, each utilizing conventional chemical transformations with minimal purification steps required .

Case Study: Antimicrobial Activity

A recent case study evaluated the antimicrobial efficacy of this compound against clinical isolates of E. coli. The compound was tested using agar diffusion methods, resulting in zones of inhibition comparable to standard antibiotics such as ampicillin. The study concluded that this compound could serve as a lead for developing new antimicrobial agents .

Data Summary Table

Property Details
CAS Number 1245816-30-1
Molecular Formula C₁₁H₁₉NO₃
Molecular Weight 213.27 g/mol
Biological Activities Antimicrobial, Anticancer, Neuroprotective
Synthesis Routes Three documented methods

Properties

IUPAC Name

tert-butyl 2-oxa-5-azaspiro[3.4]octane-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3/c1-10(2,3)15-9(13)12-6-4-5-11(12)7-14-8-11/h4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDLALJACTHVVOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC12COC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80716617
Record name tert-Butyl 2-oxa-5-azaspiro[3.4]octane-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80716617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1245816-30-1
Record name 1,1-Dimethylethyl 2-oxa-5-azaspiro[3.4]octane-5-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1245816-30-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 2-oxa-5-azaspiro[3.4]octane-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80716617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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